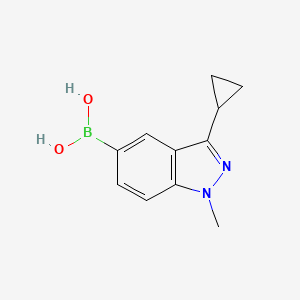

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” is a chemical compound with the molecular formula C11H13BN2O2 and a molecular weight of 216.05 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” has a molecular weight of 216.05 . More detailed physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique

Colorimetric Immunoassays

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid: plays a crucial role in colorimetric immunoassays. Researchers have developed a strategy using boronic acid-modified metal-organic frameworks (MOFs) as nanocarriers for signal amplification in immunoassays . Here’s how it works:

Suzuki–Miyaura Coupling

Boron reagents are essential in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis. The mild reaction conditions and functional group tolerance make this coupling method valuable . Specifically:

Sensing Applications

Boronic acids find utility in sensing due to their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions lead to various sensing applications:

These three applications highlight the versatility of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid in scientific research. If you’d like further details or additional applications, feel free to ask! 😊

Mécanisme D'action

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling, the boronic acid compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the broader context of sm cross-coupling, the reaction facilitates the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways and synthetic processes .

Result of Action

In the context of SM cross-coupling, the compound would contribute to the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific reaction context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid. In general, factors such as temperature, pH, and the presence of other chemical species can influence the behavior of boronic acids in SM cross-coupling reactions .

Propriétés

IUPAC Name |

(3-cyclopropyl-1-methylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDGTXWBYCSPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)

![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)